1-[3-(dibutylamino)propyl]-3-hydroxy-4-(phenylcarbonyl)-5-(thiophen-2-yl)-1,5-dihydro-2H-pyrrol-2-one
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-benzoyl-1-[3-(dibutylamino)propyl]-3-hydroxy-5-(2-thienyl)-1,5-dihydro-2H-pyrrol-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrol-2-one Core: The initial step involves the formation of the pyrrol-2-one core through a cyclization reaction. This can be achieved by reacting a suitable diketone with an amine under acidic or basic conditions.
Introduction of the Benzoyl Group: The benzoyl group can be introduced via Friedel-Crafts acylation using benzoyl chloride and a Lewis acid catalyst such as aluminum chloride.
Attachment of the Dibutylamino Group: The dibutylamino group is typically introduced through nucleophilic substitution reactions using dibutylamine and an appropriate leaving group.
Addition of the Thienyl Group: The thienyl group can be added through a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a thienylboronic acid derivative and a palladium catalyst.
Hydroxylation: The hydroxyl group can be introduced through selective oxidation reactions using reagents like hydrogen peroxide or osmium tetroxide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield, purity, and cost-effectiveness. This includes the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions .
Chemical Reactions Analysis
Types of Reactions
4-benzoyl-1-[3-(dibutylamino)propyl]-3-hydroxy-5-(2-thienyl)-1,5-dihydro-2H-pyrrol-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or amines using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule. Common reagents include halogens, alkylating agents, and nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, catalytic hydrogenation.
Substitution: Halogens (chlorine, bromine), alkylating agents (alkyl halides), nucleophiles (amines, thiols).
Major Products Formed
Scientific Research Applications
4-benzoyl-1-[3-(dibutylamino)propyl]-3-hydroxy-5-(2-thienyl)-1,5-dihydro-2H-pyrrol-2-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features and potential therapeutic effects.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its functional groups and reactivity
Mechanism of Action
The mechanism of action of 4-benzoyl-1-[3-(dibutylamino)propyl]-3-hydroxy-5-(2-thienyl)-1,5-dihydro-2H-pyrrol-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling.
Altering Gene Expression: Affecting transcription factors and gene expression to regulate biological processes.
The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 4-benzoyl-1-[3-(dibutylamino)propyl]-3-hydroxy-5-(3-hydroxyphenyl)-1,5-dihydro-2H-pyrrol-2-one
- 4-benzoyl-1-[3-(dibutylamino)propyl]-3-hydroxy-5-(2-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one
Uniqueness
4-benzoyl-1-[3-(dibutylamino)propyl]-3-hydroxy-5-(2-thienyl)-1,5-dihydro-2H-pyrrol-2-one is unique due to the presence of the thienyl group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity, binding affinity, and overall biological activity compared to similar compounds .
Properties
Molecular Formula |
C26H34N2O3S |
---|---|
Molecular Weight |
454.6 g/mol |
IUPAC Name |
(4Z)-1-[3-(dibutylamino)propyl]-4-[hydroxy(phenyl)methylidene]-5-thiophen-2-ylpyrrolidine-2,3-dione |
InChI |
InChI=1S/C26H34N2O3S/c1-3-5-15-27(16-6-4-2)17-11-18-28-23(21-14-10-19-32-21)22(25(30)26(28)31)24(29)20-12-8-7-9-13-20/h7-10,12-14,19,23,29H,3-6,11,15-18H2,1-2H3/b24-22- |
InChI Key |
WTRANAPGOHSVTC-GYHWCHFESA-N |
Isomeric SMILES |
CCCCN(CCCC)CCCN1C(/C(=C(\C2=CC=CC=C2)/O)/C(=O)C1=O)C3=CC=CS3 |
Canonical SMILES |
CCCCN(CCCC)CCCN1C(C(=C(C2=CC=CC=C2)O)C(=O)C1=O)C3=CC=CS3 |
Origin of Product |
United States |
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